molecular formula C14H19N3O3 B1401204 3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid CAS No. 1316219-51-8

3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid

Cat. No. B1401204
CAS RN: 1316219-51-8
M. Wt: 277.32 g/mol
InChI Key: JEBKLKSVDLFHKF-UHFFFAOYSA-N
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Description

3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid, also known as 3-APPA, is an organic compound that belongs to the class of carboxylic acids. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. 3-APPA has been studied extensively in recent years due to its potential applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

Coordination Architectures and Luminescence Properties

  • Research has focused on the coordination architectures of lanthanum complexes using bifunctional ligands, including 5-substituted tetrazolecarboxylate ligands. These complexes demonstrate potential for optical applications due to their ligand-centered luminescence at room temperature in solid state (Shen et al., 2016).

Synthesis of Pyrazolyl Propanoic Acids and Pharmacological Potential

  • Research on the synthesis of 4H-4-oxo-1-benzopyran-3-yl and 1,3-diarylpyrazol-4-yl propanoic acids suggests their potential use in treating diabetes mellitus, hyperlipidemia, inflammatory diseases, and arteriosclerosis (Reddy & Rao, 2006).

Structural Characterization and Pharmaceutical Properties

  • The synthesis of amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3yl]propanoic acids showed significant analgesic activity, indicating their potential as analgesic compounds (Banoglu et al., 2007).
  • A study on the synthesis of 1,5-diarylpyrazol-3-propanoic acids revealed their potential in inhibiting cyclooxygenase activity, indicating their application in pharmaceuticals (Ergün et al., 2010).

Application in Functional Polymer Modification

  • Research involving the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, demonstrates potential in medical applications due to enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Antibacterial and Antioxidant Activities

  • Novel substituted 2-pyrazoline derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities. These compounds, particularly those containing halogens, exhibited significant DNA binding activities due to intercalation and groove binding mechanisms (Kitawat & Singh, 2014).

properties

IUPAC Name

3-[5-(1-acetylpiperidin-4-yl)pyrazin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-10(18)17-6-4-11(5-7-17)13-9-15-12(8-16-13)2-3-14(19)20/h8-9,11H,2-7H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBKLKSVDLFHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=NC=C(N=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid
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3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid
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3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid
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